molecular formula C16H21F3N2O4S B2809919 methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2309750-09-0

methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2809919
CAS No.: 2309750-09-0
M. Wt: 394.41
InChI Key: LAAJSTVOOHLVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a chemical compound known for its unique structure and properties. It contains a trifluoroethyl group, a piperidine ring, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-(methylsulfamoyl)benzoic acid with 1-(2,2,2-trifluoroethyl)piperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl

Uniqueness

methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group enhances its stability and lipophilicity, while the piperidine ring contributes to its biological activity .

Properties

IUPAC Name

methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c1-25-15(22)13-2-4-14(5-3-13)26(23,24)20-10-12-6-8-21(9-7-12)11-16(17,18)19/h2-5,12,20H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAJSTVOOHLVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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